molecular formula C13H11F4NO B6749438 2-Azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone

2-Azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone

Cat. No.: B6749438
M. Wt: 273.23 g/mol
InChI Key: QPWDBNDBDIXTKE-UHFFFAOYSA-N
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Description

2-Azabicyclo[410]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple fluorine atoms

Properties

IUPAC Name

2-azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4NO/c14-8-5-7(10(15)12(17)11(8)16)13(19)18-3-1-2-6-4-9(6)18/h5-6,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWDBNDBDIXTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2N(C1)C(=O)C3=CC(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.

    2-Azabicyclo[3.1.0]hexane: A smaller bicyclic compound with distinct chemical properties.

Uniqueness

2-Azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone is unique due to the presence of multiple fluorine atoms, which impart specific chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and safety profiles.

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